molecular formula C18H21N3O3S B12156409 N-(2-(4-isopropylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide

N-(2-(4-isopropylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide

Cat. No.: B12156409
M. Wt: 359.4 g/mol
InChI Key: SAMRSYMLEYXQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-isopropylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide is a complex organic compound that features a thiazole ring, an oxazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-isopropylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-bromo-4-isopropylthiazole, the thiazole ring can be formed through a cyclization reaction.

    Attachment of the Ethyl Chain: The thiazole derivative is then reacted with an ethylating agent to introduce the ethyl chain.

    Synthesis of the Oxazine Ring: The oxazine ring is synthesized separately, often starting from a benzoxazine precursor.

    Coupling Reaction: The thiazole-ethyl derivative is then coupled with the oxazine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazine ring, potentially converting it to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiazole and oxazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated oxazine derivatives.

    Substitution: Various substituted thiazole or oxazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(2-(4-isopropylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide may be studied for its potential biological activity. Compounds with thiazole and oxazine rings are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be a lead compound for the development of new drugs. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(4-isopropylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and oxazine rings could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide
  • N-(2-(4-ethylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide

Uniqueness

Compared to similar compounds, N-(2-(4-isopropylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide features an isopropyl group on the thiazole ring, which may enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural difference could result in unique biological activities or improved pharmacokinetic properties.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

2-(3-oxo-4H-1,4-benzoxazin-2-yl)-N-[2-(4-propan-2-yl-1,3-thiazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C18H21N3O3S/c1-11(2)13-10-25-17(20-13)7-8-19-16(22)9-15-18(23)21-12-5-3-4-6-14(12)24-15/h3-6,10-11,15H,7-9H2,1-2H3,(H,19,22)(H,21,23)

InChI Key

SAMRSYMLEYXQLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)CCNC(=O)CC2C(=O)NC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.